molecular formula C42H63N5O9S B12293992 Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxobutoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-, (aS,gR)-

Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxobutoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-, (aS,gR)-

Cat. No.: B12293992
M. Wt: 814.0 g/mol
InChI Key: SEIXESXDPXDGRK-UHFFFAOYSA-N
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Description

Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxobutoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-, (aS,gR)- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. The process may begin with the preparation of intermediate compounds, followed by their sequential coupling and functionalization. Key steps might include:

    Formation of the thiazole ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetyloxy group: This step might be achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Coupling reactions: The various fragments of the molecule could be joined using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.

    Purification techniques: Utilizing methods such as chromatography or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation and reduction: The presence of multiple functional groups allows for selective oxidation or reduction, potentially altering the compound’s properties.

    Substitution reactions: Functional groups such as the acetyloxy group can be replaced under appropriate conditions.

    Hydrolysis: The ester and amide bonds present in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The products of these reactions would depend on the specific conditions and reagents used. For example, hydrolysis might yield carboxylic acids and amines, while oxidation could produce ketones or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These might include:

    Binding to enzymes or receptors: Modulating their activity and influencing biological pathways.

    Interacting with nucleic acids: Potentially affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Benzenepentanoic acid derivatives: Compounds with similar core structures but different functional groups.

    Thiazole-containing compounds: Molecules that share the thiazole ring but differ in other aspects of their structure.

Uniqueness

The unique combination of functional groups and stereochemistry in this compound sets it apart from other similar molecules, potentially conferring distinct chemical and biological properties.

Properties

IUPAC Name

4-[[2-[1-acetyloxy-3-[butanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63N5O9S/c1-9-16-36(49)55-25-47(41(52)37(27(5)10-2)45-39(51)33-19-14-15-20-46(33)8)34(26(3)4)23-35(56-29(7)48)40-44-32(24-57-40)38(50)43-31(21-28(6)42(53)54)22-30-17-12-11-13-18-30/h11-13,17-18,24,26-28,31,33-35,37H,9-10,14-16,19-23,25H2,1-8H3,(H,43,50)(H,45,51)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIXESXDPXDGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63N5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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